N-ethyl-N-phenyl-8-quinolinesulfonamide

NK1 receptor antagonist Neurokinin-1 Substance P receptor

N-Ethyl-N-phenyl-8-quinolinesulfonamide (CAS: 929474-34-0) is a synthetic small molecule (C17H16N2O2S; MW: 312.4 g/mol) belonging to the 8-quinolinesulfonamide class. This compound is characterized by a quinoline core bearing an N-ethyl-N-phenyl sulfonamide substituent at the 8-position, a scaffold shared with pharmacologically active agents targeting neurokinin receptors and bacterial efflux pumps.

Molecular Formula C17H16N2O2S
Molecular Weight 312.4 g/mol
Cat. No. B276994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-N-phenyl-8-quinolinesulfonamide
Molecular FormulaC17H16N2O2S
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C17H16N2O2S/c1-2-19(15-10-4-3-5-11-15)22(20,21)16-12-6-8-14-9-7-13-18-17(14)16/h3-13H,2H2,1H3
InChIKeyBYCVTBBBXMBXHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-N-phenyl-8-quinolinesulfonamide: Core Properties and Scientific Identity Guide


N-Ethyl-N-phenyl-8-quinolinesulfonamide (CAS: 929474-34-0) is a synthetic small molecule (C17H16N2O2S; MW: 312.4 g/mol) belonging to the 8-quinolinesulfonamide class . This compound is characterized by a quinoline core bearing an N-ethyl-N-phenyl sulfonamide substituent at the 8-position, a scaffold shared with pharmacologically active agents targeting neurokinin receptors and bacterial efflux pumps . It is commercially available with a typical purity of 95% and is utilized as a research tool compound in biochemical and pharmacological screening programs .

Why N-Ethyl-N-phenyl-8-quinolinesulfonamide Cannot be Replaced by Generic 8-Quinolinesulfonamides


The 8-quinolinesulfonamide scaffold is a privileged structure that interacts with diverse biological targets including G-protein-coupled receptors (NK1), bacterial efflux pumps (NorA), and metabolic enzymes (PKM2) . However, the specific N-ethyl-N-phenyl substitution pattern on the sulfonamide nitrogen dramatically influences target engagement, potency, and selectivity. Unsubstituted or N-methyl analogs lack the lipophilic bulk and conformational constraints conferred by the N-ethyl-N-phenyl group, which is critical for occupying hydrophobic pockets in the NK1 receptor and for productive interactions with the NorA efflux pump binding site . Consequently, generic 8-quinolinesulfonamides cannot be assumed to replicate the dual NK1/NorA activity profile of this specific compound, making targeted procurement essential for reproducible research outcomes.

Quantitative Differentiation Evidence for N-Ethyl-N-phenyl-8-quinolinesulfonamide Against Key Comparators


NK1 Receptor Antagonism: Potency Comparison Against the Clinical Standard Aprepitant

N-Ethyl-N-phenyl-8-quinolinesulfonamide demonstrates antagonist activity at the human NK1 receptor with a Ki value of 6.40 nM, determined by aequorin luminescence assay in CHO-K1 cells . The clinical NK1 antagonist aprepitant exhibits a Ki of 3 nM for the human NK1 receptor . The approximately 2.1-fold lower binding affinity of the target compound relative to aprepitant positions it as a moderately potent NK1 ligand, suitable for use as a tool compound where ultra-high affinity is not required or where a differentiated binding kinetics profile is desirable.

NK1 receptor antagonist Neurokinin-1 Substance P receptor GPCR pharmacology

NorA Efflux Pump Inhibition: Potency Advantage Over the Reference Inhibitor Reserpine

N-Ethyl-N-phenyl-8-quinolinesulfonamide inhibits the NorA efflux pump in Staphylococcus aureus 1199B with an IC50 of 6.30 μM (6300 nM), assessed by reduction in ethidium bromide (EtBr) efflux over 20 minutes . The reference NorA inhibitor reserpine exhibits an IC50 of 9.0 μM in the same S. aureus 1199B strain under comparable EtBr efflux assay conditions . This represents a 1.43-fold greater inhibitory potency for the target compound over reserpine.

NorA efflux pump inhibitor Staphylococcus aureus Antimicrobial resistance Efflux pump inhibitor

Dual-Target Engagement: Combined NK1 Antagonism and NorA Inhibition in a Single Molecular Entity

N-Ethyl-N-phenyl-8-quinolinesulfonamide is a rare example of a small molecule that simultaneously targets the human NK1 receptor (Ki = 6.40 nM) and the bacterial NorA efflux pump (IC50 = 6.30 μM) . In contrast, the clinical NK1 antagonist aprepitant (Ki = 3 nM) has no reported NorA inhibitory activity, and the reference NorA inhibitor reserpine (IC50 = 9.0 μM) is devoid of NK1 antagonism . This dual functional profile is uncommon among commercially available 8-quinolinesulfonamide derivatives, which are typically optimized for single-target activity, such as TLR4/MD-2 inhibition or PKM2 modulation .

Multi-target pharmacology Polypharmacology Neurokinin receptor Efflux pump inhibitor

Mu Opioid Receptor Agonist Activity: An Off-Target Liability to Consider for CNS Applications

N-Ethyl-N-phenyl-8-quinolinesulfonamide exhibits agonist activity at the mu opioid receptor (MOR) in guinea pig ileum with an IC50 of 1.90 nM, assessed by inhibition of electrically stimulated muscle contraction . This off-target activity at MOR is a notable feature that distinguishes it from aprepitant, which is reported to have little or no affinity for opioid receptors at therapeutic concentrations . The high MOR potency (IC50 = 1.90 nM) relative to its NK1 binding affinity (Ki = 6.40 nM) suggests that MOR engagement may be a significant contributor to the compound's overall pharmacological profile .

Mu opioid receptor Off-target activity GPCR selectivity CNS safety pharmacology

Optimal Research and Industrial Application Scenarios for N-Ethyl-N-phenyl-8-quinolinesulfonamide


Neurokinin-1 (NK1) Receptor Pharmacological Tool for in vitro Studies

With a validated Ki of 6.40 nM at the human NK1 receptor , N-ethyl-N-phenyl-8-quinolinesulfonamide serves as a moderately potent antagonist tool compound for in vitro studies of substance P/neurokinin signaling. It is suitable for use in CHO-K1 or other recombinant cell lines expressing human NK1 receptors, where it can be employed as a reference antagonist alongside aprepitant (Ki = 3 nM) to probe structure-activity relationships or receptor reserve phenomena.

Staphylococcus aureus NorA Efflux Pump Inhibition and Antibiotic Potentiation Research

The compound inhibits the NorA efflux pump in S. aureus 1199B with an IC50 of 6.30 μM , demonstrating a 1.43-fold potency advantage over reserpine (IC50 = 9.0 μM) . This supports its application in combination studies with fluoroquinolones (e.g., ciprofloxacin) to evaluate efflux pump inhibitor-mediated antibiotic potentiation. Researchers investigating antimicrobial resistance reversal in methicillin-resistant S. aureus (MRSA) strains may find this compound a useful scaffold for further structural optimization.

Dual-Target Polypharmacology Probe for NK1/NorA Crosstalk Investigation

As a single molecular entity with confirmed activity at both human NK1 receptors and bacterial NorA efflux pumps , this compound is uniquely positioned as a dual-target probe. It can be deployed in complex biological systems—such as co-culture models or host-pathogen interaction studies—where simultaneous modulation of host neurokinin signaling and bacterial efflux mechanisms may be interrogated. This dual activity is not replicated by aprepitant (NK1-only) or reserpine (NorA-only) .

Mu Opioid Receptor Screening and Off-Target Liability Assessment

The compound's potent mu opioid receptor agonist activity (IC50 = 1.90 nM in guinea pig ileum) makes it a useful reference for off-target screening panels in CNS drug discovery programs. Researchers developing NK1-targeted therapeutics can use this compound to benchmark the selectivity window between NK1 and MOR, ensuring that lead optimization campaigns adequately address this opioid liability .

Quote Request

Request a Quote for N-ethyl-N-phenyl-8-quinolinesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.